molecular formula C8H8N2O B12365400 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile

Cat. No.: B12365400
M. Wt: 148.16 g/mol
InChI Key: HHKIUQXKJVEGLZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile involves the reaction of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)-piperidine . The reaction typically occurs under mild conditions and results in the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both oxo and nitrile functional groups

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3

InChI Key

HHKIUQXKJVEGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C1C#N)C

Origin of Product

United States

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